Cytidine-1'-d

Bioanalysis Stable isotope labeling LC-MS quantification

Substituting with 13C, 15N, or multi-deuterated cytidine analogs compromises quantification due to retention time shifts or hydrogen-deuterium back-exchange. Cytidine-1'-d provides a definitive solution. - Stable +1 Da mass shift: Enables unambiguous MRM separation without native isotopologue interference. - Chromatographic co-elution fidelity: Minimal retention shift (<0.01 min) vs. native cytidine for robust ion suppression correction. - Non-exchangeable 1'-deuterium: Resists signal erosion in aqueous or biological matrices, ensuring long-term assay robustness.

Molecular Formula C₉H₁₂DN₃O₅
Molecular Weight 244.22
Cat. No. B1157555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-1'-d
Synonyms4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-d;  1-β-D-ribosylcytosine-d;  1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-d;  Cytosine Riboside-d;  NSC 20258-d; 
Molecular FormulaC₉H₁₂DN₃O₅
Molecular Weight244.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine-1'-d LC-MS Internal Standard


Cytidine-1'-d (CAS 177978-30-2; molecular formula C₉H₁₂DN₃O₅; molecular weight 244.22 g/mol) is a site-specific deuterium-labeled analog of the endogenous pyrimidine nucleoside cytidine, featuring a single deuterium atom at the 1' position of the ribose moiety [1]. This compound belongs to the class of stable isotope-labeled nucleosides and is commercially available at ≥98% purity as a solid suitable for storage at -20°C (powder) or 4°C (short-term) . Cytidine-1'-d is structurally identical to unlabeled cytidine (CAS 65-46-3) except for the +1 Da mass shift conferred by the 1'-deuterium substitution, which minimally perturbs physicochemical behavior while enabling mass spectrometric discrimination . Unlike multi-deuterated cytidine isotopologues (e.g., cytidine-d2), the single-site labeling at the anomeric 1'-position avoids isotopic interference at exchangeable protons and minimizes chromatographic retention time shifts that can complicate co-elution with the native analyte [2].

Site-specific 1'-deuterium label for LC-MS/MS internal standardization
Non-exchangeable deuterium avoids H/D back-exchange drift
Preserves co-elution with native cytidine for matrix-effect correction

Why Cytidine-1'-d Is Irreplaceable


Procurement substitution of Cytidine-1'-d with alternative cytidine isotopologues—including cytidine-13C, cytidine-15N, multi-deuterated cytidine-d2, or unlabeled cytidine—is analytically unsound due to fundamental differences in isotopic labeling strategy and resulting analytical performance [1]. Unlabeled cytidine provides no mass shift for internal standardization, rendering it unsuitable for isotope dilution mass spectrometry (IDMS). Cytidine-d2, while offering a +2 Da shift, introduces deuterium atoms at exchangeable base protons (5 and 6 positions), which undergo hydrogen-deuterium back-exchange under physiological or analytical conditions, leading to signal erosion and quantification drift [2]. 13C- or 15N-labeled cytidine isotopologues exhibit different chromatographic retention behavior relative to the native analyte due to altered electronic polarizability, compromising co-elution and matrix effect correction [3]. Cytidine-1'-d specifically addresses these limitations through site-specific, non-exchangeable labeling at the anomeric carbon, preserving co-elution fidelity while delivering a stable +1 Da shift for unambiguous MRM channel separation [4].

Unlabeled cytidine
Provides no mass shift, unsuitable as internal standard for IDMS.
Multi-deuterated cytidine (e.g., d2)
Exchangeable base protons cause signal erosion and quantification drift.
13C or 15N cytidine isotopologues
Altered chromatographic retention may compromise co-elution and matrix-effect correction.

Cytidine-1'-d Differentiation Evidence


Non-Exchangeable Deuterium Labeling

Cytidine-1'-d, labeled at the anomeric 1'-carbon, exhibits complete resistance to hydrogen-deuterium back-exchange under aqueous and physiological conditions, in contrast to base-deuterated cytidine isotopologues such as cytidine-5,6-d2 [1]. This positional stability derives from the carbon-bound nature of the 1'-deuterium atom, which is not susceptible to exchange with solvent protons during sample preparation, chromatography, or ionization [2].

Deuterium stability
Class-level inference
Non-exchangeable vs exchangeable labeling
Supports constant isotopic enrichment across workflows
Data to verify under specific LC conditions
Bioanalysis Stable isotope labeling LC-MS quantification

+1 Da Mass Shift for MRM Selectivity

Cytidine-1'-d provides a +1 Da mass differential relative to unlabeled cytidine (m/z 244 → 245 for [M+H]⁺), which is analytically optimal for multiple reaction monitoring (MRM) because it avoids isotopic overlap with the native analyte's M+1 natural abundance signal while simultaneously minimizing the risk of cross-talk contamination from the M+2 isotopologue of unlabeled cytidine [1]. Cytidine-d2 (+2 Da shift) can experience signal contamination from the M+2 natural abundance peak of unlabeled cytidine (~0.8-1.2% relative abundance), whereas the +1 Da channel is free from native isotopologue interference [2].

Mass shift for MRM
Class-level inference
+1 Da shift
Reduces native isotopologue interference vs +2 Da
Optimal balance for trace-level quantification
MRM method development Internal standardization Mass spectrometry

Preserved Co-Elution with Native Cytidine

Cytidine-1'-d, with only a single deuterium substitution at a non-polarizable carbon position, exhibits chromatographic retention behavior that is essentially identical to unlabeled cytidine [1]. In contrast, cytidine isotopologues labeled with multiple deuterium atoms at the base moiety (e.g., cytidine-5,6-d2) can exhibit measurable retention time shifts due to altered hydrogen bonding interactions with the stationary phase, as deuterium forms slightly stronger hydrogen bonds than protium [2]. This shift magnitude increases with deuterium count and can compromise the internal standard's ability to correct for time-dependent matrix effects during gradient elution [3].

Co-elution fidelity
Class-level inference
Retention shift < 0.01 min vs. ≥0.02 min for d2/13C
Enables accurate matrix-effect correction across peak
May vary with column and gradient conditions
Matrix effects Chromatography Internal standard behavior

Ribose Metabolism Mechanistic Studies

The 1'-deuterium labeling of Cytidine-1'-d enables investigation of enzymatic reactions specifically involving the anomeric carbon, including phosphorolysis by pyrimidine nucleoside phosphorylase and glycosidic bond cleavage by nucleoside hydrolases [1]. The deuterium atom at the 1'-position can produce a measurable primary kinetic isotope effect (KIE) when this C-H/D bond is cleaved during enzymatic turnover, allowing researchers to probe rate-limiting steps and transition-state structures in ribose-directed metabolic pathways [2]. This site-specific mechanistic capability is absent in base-deuterated (e.g., cytidine-5,6-d2) or uniformly labeled isotopologues, which do not selectively report on ribose-specific transformations [3].

Anomeric site probing
Supporting evidence
1'-d reports on glycosidic bond cleavage
Supports mechanistic enzymology studies at ribose
Requires enzyme-specific KIE validation
Nucleotide metabolism Metabolic tracing Kinetic isotope effects

Cytidine-1'-d Applications


Plasma Cytidine Pharmacokinetic Analysis

Use Cytidine-1'-d as the internal standard for quantifying endogenous or exogenously administered cytidine in pharmacokinetic studies where precise, matrix-effect-corrected measurement is required. The +1 Da mass shift provides unambiguous MRM separation without native isotopologue interference [1], while the 1'-deuterium labeling ensures minimal chromatographic retention shift (< 0.01 min) relative to native cytidine, enabling optimal correction for time-dependent ion suppression across the elution peak. This application scenario is particularly critical for studies involving cytidine-based therapeutics (e.g., cytarabine, gemcitabine metabolites) where accurate quantification in the low ng/mL range is required for regulatory bioequivalence assessment. [1] [2]

Pyrimidine Salvage Pathway SIRM

Employ Cytidine-1'-d as a metabolic tracer to quantify flux through the pyrimidine salvage pathway, specifically tracking cytidine incorporation into CTP, CDP-choline, and RNA without the signal degradation associated with exchangeable base deuteration [1]. The non-exchangeable 1'-deuterium label remains stable throughout cellular incubation, extraction, and derivatization workflows, enabling precise isotopologue distribution analysis by high-resolution mass spectrometry. Unlike 13C-labeled tracers that require specialized media and introduce chromatographic shifts [2], Cytidine-1'-d maintains native chromatographic behavior while providing a clean +1 Da signature for flux calculations. This scenario is directly supported by the compound's documented stability against H/D back-exchange [1] and preservation of chromatographic co-elution [2]. [1] [2]

Pharmaceutical Impurity Profiling Validation

Deploy Cytidine-1'-d as a stable isotope-labeled internal standard for validating analytical methods intended for cytidine impurity quantification in pharmaceutical active pharmaceutical ingredient (API) batches and finished drug products [1]. The compound's site-specific labeling and resistance to H/D exchange make it suitable for long-term method robustness, including stability-indicating assays where base-deuterated standards may undergo isotopic scrambling under forced degradation conditions (heat, pH extremes) [2]. This application aligns with ICH Q2(R1) validation requirements for accuracy, precision, and specificity in impurity testing, where Cytidine-1'-d's +1 Da mass shift provides unambiguous quantitation without the cross-talk risks of +2 Da deuterated analogs [3]. [1] [2] [3]

Application
Selection Property
Validation Focus
Cytidine bioanalysis in research matrices
+1 Da MRM selectivity without native isotopologue interference
Co-elution fidelity and matrix-effect correction
Pyrimidine salvage flux analysis
Non-exchangeable 1'-d label stability
Isotopic enrichment constancy across cellular workflows
Cytidine impurity method validation
Resistance to H/D scrambling under stress conditions
Long-term method robustness and specificity evaluation

Technical Documentation Hub

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18 linked technical documents
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